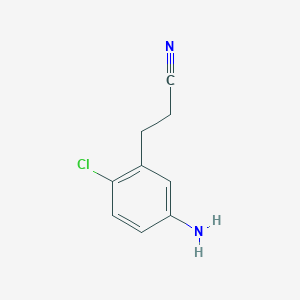

3-(2-Cyanoethyl)-4-chloroaniline

Description

3-(2-Cyanoethyl)-4-chloroaniline (CAS: 90691-36-4) is a substituted aniline derivative featuring a chloro group at the para-position and a cyanoethyl group (-CH₂CH₂CN) at the meta-position of the benzene ring. This structure combines the electron-withdrawing effects of both substituents, which likely influence its chemical reactivity, solubility, and biological activity.

Properties

CAS No. |

90691-36-4 |

|---|---|

Molecular Formula |

C9H9ClN2 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-(5-amino-2-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H9ClN2/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6H,1-2,12H2 |

InChI Key |

NVIUTTYSVKPXSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CCC#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Mono-Chloroaniline Isomers

The simplest analogs are the mono-chloroaniline isomers:

Key Differences :

- Positional Effects : The para-chloro substituent in 4-chloroaniline enhances its electron-withdrawing nature compared to ortho- and meta-isomers. This affects reactivity in electrophilic substitution reactions.

- Biodegradation : 4-Chloroaniline is efficiently degraded by bacteria (e.g., Pseudomonas putida CA16) via a modified ortho-cleavage pathway , while 3,4-dichloroaniline resists degradation .

- Toxicity : Subchronic oral toxicity values (VTR) differ: 4-chloroaniline (0.03 mg/kg/day) is more toxic than 2- (0.07 mg/kg/day) and 3-chloroaniline (0.05 mg/kg/day) .

Halogenated and Alkyl-Substituted Derivatives

4-Chloro-2-toluidine (CAS: 95-69-2)

- Structure : Contains a methyl group (2-CH₃) and 4-Cl .

- Properties : Increased hydrophobicity due to the methyl group, altering solubility and environmental persistence. Toxicity data are less studied compared to 4-chloroaniline .

4-Chloro-2-iodoaniline (CAS: 63069-48-7)

- Structure : Substituted with 4-Cl and 2-I .

- No biodegradation data are available .

Complex Substituted Anilines

4-(Azepan-1-ylcarbonyl)-3-chloroaniline (CAS: 524955-73-5)

- Structure : Features a chloro group and an azepane carbonyl moiety.

- Properties : The azepane group increases molecular weight (252.74 g/mol) and may enhance lipophilicity, affecting membrane permeability in biological systems .

3-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline

- Structure : Contains 3-Cl , 4-F , and a benzyl group .

Toxicity and Environmental Impact

Notes:

- The cyanoethyl group in 3-(2-Cyanoethyl)-4-chloroaniline introduces a risk of cyanide generation upon metabolic breakdown, though direct evidence is lacking.

- Environmental persistence may increase due to reduced biodegradability compared to 4-chloroaniline, as bulky substituents often hinder microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.